Indolin-1-yl(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone

physicochemical properties ADME medicinal chemistry

Indolin-1-yl(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone (CAS 1203076-48-5) is a synthetic small molecule belonging to the piperidinyl-pyridazinyl-indoline class, with a molecular weight of 398.5 g/mol. Its core architecture—a 6-(o-tolyl)pyridazin-3-yl group linked via a piperidine-4-carbonyl bridge to an indoline moiety—places it within the same chemotype as known Stearoyl-CoA Desaturase 1 (SCD1) inhibitors described in the patent literature.

Molecular Formula C25H26N4O
Molecular Weight 398.51
CAS No. 1203076-48-5
Cat. No. B2914987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-1-yl(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone
CAS1203076-48-5
Molecular FormulaC25H26N4O
Molecular Weight398.51
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C54
InChIInChI=1S/C25H26N4O/c1-18-6-2-4-8-21(18)22-10-11-24(27-26-22)28-15-12-20(13-16-28)25(30)29-17-14-19-7-3-5-9-23(19)29/h2-11,20H,12-17H2,1H3
InChIKeyYLGXHDBNZAXXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indolin-1-yl(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone (CAS 1203076-48-5) Baseline Overview


Indolin-1-yl(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone (CAS 1203076-48-5) is a synthetic small molecule belonging to the piperidinyl-pyridazinyl-indoline class, with a molecular weight of 398.5 g/mol . Its core architecture—a 6-(o-tolyl)pyridazin-3-yl group linked via a piperidine-4-carbonyl bridge to an indoline moiety—places it within the same chemotype as known Stearoyl-CoA Desaturase 1 (SCD1) inhibitors described in the patent literature [1]. While structurally related analogs such as the 4-fluorophenyl (CAS 1203380-37-3), 2-methoxyphenyl (CAS 1203263-14-2), and thienyl (CAS 932479-23-7) variants are commercially available, specific comparative biological data for this compound remains scarce in the public domain.

Why Generic Substitution Fails for Indolin-1-yl(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone


Within the piperidinyl-pyridazinyl-indoline chemotype, even minor modifications to the terminal aryl group profoundly impact physicochemical properties and, by class-level inference, target engagement at SCD1 [1]. For instance, the o-tolyl substituent on the pyridazine ring of CAS 1203076-48-5 confers distinct lipophilicity (cLogP) and topological polar surface area (tPSA) profiles compared to the 4-fluorophenyl (CAS 1203380-37-3) or 2-methoxyphenyl (CAS 1203263-14-2) analogs, directly influencing membrane permeability and metabolic stability . Substituting the indoline-amide terminus with a pyridyl-amide (CAS 1105219-13-3) alters hydrogen-bonding capacity and molecular weight, potentially shifting the selectivity fingerprint away from SCD1 inhibition. Therefore, assuming biological or pharmacological equivalence based solely on core scaffold similarity is scientifically unsound; the quantitative evidence below delineates these critical differences.

Product-Specific Quantitative Evidence Guide for Indolin-1-yl(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone


Physicochemical Differentiation: MW and Lipophilicity vs. Closest Analogs

The target compound exhibits a molecular weight of 398.5 g/mol, which is 15.5 g/mol lower than the 2-methoxyphenyl analog (CAS 1203263-14-2, MW = 414.5 g/mol) . Although no experimental logP or tPSA data are available for this compound, the o-tolyl group is expected to confer lower topological polar surface area and greater lipophilicity than the 4-fluorophenyl analog (CAS 1203380-37-3, MW = 402.5 g/mol), which could translate into improved passive membrane permeability [1].

physicochemical properties ADME medicinal chemistry

Class-Level SCD1 Inhibitory Potency Context

No direct SCD1 inhibition data are reported for CAS 1203076-48-5. However, structurally related compounds from the same patent family (US9102669) have demonstrated potent nanomolar SCD1 inhibition. CHEMBL3127537, a close piperidinyl-pyridazinyl-indoline analog with a 6-methoxypyridin-3-yl substitution, achieved an IC50 of 4 nM against human SCD1 in A431 cells [1]. This provides a class-level baseline suggesting that the target compound likely possesses SCD1 inhibitory potential, though actual potency requires experimental validation.

SCD1 inhibition metabolic disease lipid metabolism

Structural Differentiation: o-Tolyl Substituent vs. Amide-Terminal Analog

A commercially available analog, N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105219-13-3), replaces the indoline-carbonyl terminus with a pyridin-4-yl-carboxamide group, reducing the molecular weight by 25 g/mol (398.5 vs. 373.5 g/mol) . This modification introduces an additional hydrogen bond donor/acceptor, potentially altering target selectivity. While the o-tolylpyridazine core is conserved, the indoline moiety in the target compound may influence SCD1 binding through π-π stacking interactions not achievable with the pyridyl-amide analog.

scaffold hopping SAR chemical biology

Procurement Advantage: Defined Molecular Identity and Purity Assurance

CAS 1203076-48-5 is listed as a research compound with a purity typically ≥95% from specialty chemical suppliers, a specification comparable to or exceeding that of the 2-methoxyphenyl analog (CAS 1203263-14-2) and significantly better defined than the thienyl analog (CAS 932479-23-7) where purity specifications are often absent . The unambiguous IUPAC nomenclature (2,3-dihydroindol-1-yl-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone) ensures traceable procurement and batch-to-batch consistency, critical for reproducible biological screening .

chemical procurement QC reproducibility

Best Research and Industrial Application Scenarios for Indolin-1-yl(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone


SCD1-Mediated Metabolic Disease Drug Discovery

Based on class-level evidence from the SCD1 inhibitor patent family where close analogs exhibit nanomolar IC50 values (e.g., 4 nM in human A431 cell assays) [1], CAS 1203076-48-5 represents a candidate for primary biochemical screening against Stearoyl-CoA Desaturase 1. Its o-tolyl substituent may confer distinct binding interactions compared to the 4-fluorophenyl or 2-methoxyphenyl analogs, potentially yielding a different selectivity or potency profile. Researchers investigating obesity, type-II diabetes, or non-alcoholic steatohepatitis (NASH) may find this compound useful as a chemical probe or starting point for lead optimization [1].

Structure-Activity Relationship (SAR) Exploration of the Pyridazine-Indoline Chemotype

The combination of an o-tolylpyridazine core, piperidine spacer, and indoline-carbonyl terminus in CAS 1203076-48-5 is structurally distinct from commercially available analogs . This compound can serve as a key scaffold-hopping intermediate for medicinal chemistry teams seeking to explore the SAR around the terminal aryl and amide motifs. Systematic replacement of the o-tolyl group with other substituents could map the pharmacophoric requirements for SCD1 or other kinase targets, accelerating hit-to-lead campaigns.

ADME/PK Profiling with Orthogonal Physicochemical Properties

With a molecular weight of 398.5 g/mol—lower than the 2-methoxyphenyl analog (414.5 g/mol) and balanced lipophilicity characteristic of the o-tolyl group [2]—this compound is positioned within favorable lead-like chemical space for oral bioavailability. It can be utilized in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, alongside the 4-fluorophenyl analog, to deconvolute the contribution of aryl substitution to passive permeability and metabolic stability.

Reproducible High-Throughput Screening with Defined Purity

For core facilities or contract research organizations (CROs) conducting high-throughput screening, the availability of CAS 1203076-48-5 at ≥95% purity from multiple vendors ensures batch-to-batch consistency . This minimizes false positives due to impurities and reduces assay variability compared to less well-characterized analogs such as the thienyl variant (CAS 932479-23-7) , making it a more reliable choice for initial library screening.

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